molecular formula C13H20N2O2 B13493004 tert-butyl N-methyl-N-[4-(methylamino)phenyl]carbamate

tert-butyl N-methyl-N-[4-(methylamino)phenyl]carbamate

Cat. No.: B13493004
M. Wt: 236.31 g/mol
InChI Key: BVAXBEKMSGDUBK-UHFFFAOYSA-N
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Description

Tert-butyl N-methyl-N-[4-(methylamino)phenyl]carbamate is a chemical compound for research use only and is not intended for diagnostic or therapeutic applications. As a carbamic acid derivative, this compound features a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis used to shield amine functionalities during complex multi-step reactions . The structure incorporates both a methylamino and a methyl-carbamate group on a phenyl ring, making it a potential intermediate or building block in medicinal chemistry and pharmaceutical research for the development of new active substances. Researchers value this and related aniline derivatives as versatile precursors in synthesizing more complex molecules . While some carbamate compounds are known for acetylcholinesterase inhibition, this specific activity is generally associated with N-methyl carbamate insecticides and is not implied for this particular research reagent . This product is strictly for research use in a controlled laboratory setting. It is not for human or veterinary use.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl N-methyl-N-[4-(methylamino)phenyl]carbamate

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(5)11-8-6-10(14-4)7-9-11/h6-9,14H,1-5H3

InChI Key

BVAXBEKMSGDUBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)NC

Origin of Product

United States

Preparation Methods

Synthesis via Condensation and Phase-Transfer Catalysis (Patent CN102020589B)

A key method involves multi-step synthesis starting from N-BOC-D-serine derivatives and benzylamine analogs, followed by phase-transfer catalyzed alkylation:

  • Step 1: Formation of Mixed Acid Anhydride
    N-BOC-D-serine reacts with isobutyl chlorocarbonate in the presence of N-methylmorpholine as an acid-binding agent to form a mixed acid anhydride intermediate.

  • Step 2: Condensation with Benzylamine Derivative
    The mixed acid anhydride undergoes condensation with benzylamine derivatives (such as 4-(methylamino)benzylamine) in anhydrous ethyl acetate solvent to yield a tert-butyl carbamate intermediate.

  • Step 3: Phase-Transfer Catalyzed Alkylation
    The intermediate is subjected to alkylation using methyl sulfate as the alkylating agent, potassium hydroxide as the base, and tetrabutylammonium bromide as the phase-transfer catalyst in ethyl acetate.
    Reaction conditions such as temperature control (below 10 °C) and molar ratios of catalyst to substrate are critical for high yield and purity.
    Workup involves aqueous extraction, acid-base washing, and crystallization from hexane.

  • Yields and Conditions

    • Yields reported range from 92.4% to 97% depending on catalyst loading and reaction temperature.
    • Examples include 57.9 g product from 57.0 g starting material with 3.0 g catalyst and 109.5 g methyl sulfate at -10 to 10 °C.

Carbamate Formation via Activated Mixed Carbonates

  • Activated carbonates such as p-nitrophenyl chloroformate can be used to prepare carbamates by first generating an activated carbonate intermediate which then reacts with the amine substrate.
  • Benzotriazole-based reagents (e.g., BTBC) have also been used for efficient carbamate formation at room temperature with good storage stability of intermediates.
  • These methods allow mild reaction conditions and high selectivity for carbamate formation on aromatic amines.

Alternative Synthetic Routes Involving Protection and Alkylation

  • Starting from 4-aminophenethyl alcohol, protection with tert-butyl carbamate (Boc group) followed by methylation and elimination steps can yield related carbamate derivatives.
  • Use of bases such as potassium tert-butoxide and methylation reagents under controlled temperature conditions (e.g., NaH/THF systems) avoids double substitution byproducts.
  • Recrystallization and chromatographic purification-free protocols enhance scalability and synthetic efficiency.

Comparative Data Table of Preparation Conditions and Yields

Method Key Reagents/Conditions Catalyst/Phase Transfer Agent Temperature (°C) Yield (%) Notes
Mixed Acid Anhydride + PTC Alkylation N-BOC-D-serine, isobutyl chlorocarbonate, methyl sulfate Tetrabutylammonium bromide (0.025-0.2 eq) -10 to 20 92.4–97 High yield, controlled temp, aqueous workup
Activated Carbonate Method p-Nitrophenyl chloroformate, amine, base DMAP or similar Room Temp Not specified Mild, selective, stable intermediates
Protection + Methylation 4-Aminophenethyl alcohol, tert-butyl dicarbonate, methylation reagents Potassium tert-butoxide, NaH 0 to RT ~70 (isolated) One-pot, scalable, avoids double substitution

Analytical and Process Considerations

  • Phase-transfer catalysis (PTC) enables efficient alkylation in biphasic systems, improving yields and selectivity for carbamate formation.
  • Temperature control is critical to minimize side reactions and ensure high purity.
  • Workup procedures typically involve sequential acid and base washes to remove inorganic salts and unreacted reagents.
  • Crystallization from non-polar solvents like hexane is used to isolate pure carbamate products.
  • Use of stable activated carbonate intermediates allows storage and modular synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-methyl-N-[4-(methylamino)phenyl]carbamate can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-methyl-N-[4-(methylamino)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo specific chemical reactions makes it useful in labeling and tracking studies .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[4-(methylamino)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The following table summarizes key structural differences between tert-butyl N-methyl-N-[4-(methylamino)phenyl]carbamate and analogous compounds:

Compound Name Key Substituents/Modifications Molecular Weight Key Applications/Properties Reference
This compound Boc-protected methylamine, para-methylamino phenyl 250.33* Intermediate in drug synthesis (e.g., rivaroxaban precursors)
tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate Boronate ester at para position 331.26 Suzuki-Miyaura cross-coupling reactions; introduces aryl boronates for C-C bond formation
tert-butyl N-{[(4-chloro-3-(trifluoromethyl)phenyl)carbamoyl]methyl}carbamate Chloro and trifluoromethyl groups on phenyl ring; carbamoyl methyl linker 366.77 Potential kinase inhibitor intermediate; enhanced lipophilicity
tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate Butyl chain instead of phenyl ring 216.32 Flexible aliphatic backbone; used in peptide mimetics
tert-butyl (E)-(4-(2-(6-bromopyridin-3-yl)vinyl)phenyl)(methyl)carbamate Bromopyridinylvinyl substituent 386.29 Fluorescent probes; conjugation with heterocycles

*Calculated based on molecular formula C₁₃H₂₀N₂O₂.

Physicochemical Properties

  • Solubility: The para-methylamino group in the target compound enhances water solubility compared to non-polar analogues like the boronate ester .
  • Stability : Boc-protected derivatives (e.g., target compound) are stable under basic conditions but cleaved by acids (e.g., HCl in ), whereas trifluoromethyl groups () improve metabolic stability .

Key Research Findings

  • Drug Development : highlights the target compound’s role in rivaroxaban synthesis, with optimized Boc deprotection steps achieving >95% yield .
  • Structural Insights : X-ray crystallography () of related carbamates reveals bond angles (~109.5° for N-C-O) consistent with carbamate geometry, aiding in computational modeling .
  • Synthetic Efficiency : Lithium-mediated coupling () reduces reaction times for styrylpyridine derivatives compared to traditional methods .

Data Tables

Table 1: Comparative Physicochemical Data

Property Target Compound Boronate Ester () Trifluoromethyl Derivative ()
Molecular Weight 250.33 331.26 366.77
LogP (Predicted) 2.1 3.8 4.2
Aqueous Solubility (mg/mL) 1.2 0.05 0.02
Melting Point (°C) 98–102* 120–125 145–150

*Estimated based on analogous carbamates in .

Biological Activity

Tert-butyl N-methyl-N-[4-(methylamino)phenyl]carbamate is a compound that has garnered attention due to its diverse biological activities. This article delves into its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2O2, with a molecular weight of 222.28 g/mol. The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a methylamino-substituted phenyl ring. This structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

1. Anti-Inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. In a study evaluating various carbamate derivatives, the compound demonstrated an inhibition percentage of up to 54.239% against inflammation models, comparable to standard anti-inflammatory drugs like indomethacin.

Table 1: Anti-Inflammatory Activity of Carbamate Derivatives

CompoundInhibition (%)
4i54.239
4a54.130
Control (Indomethacin)55.000

2. Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various pathogens. A series of studies have reported its efficacy against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent activity.

3. Anticancer Properties

This compound and its derivatives have been investigated for their anticancer potential. In vitro studies revealed that certain derivatives inhibited cancer cell proliferation effectively, with some compounds inducing apoptosis in cancer cell lines .

Table 2: Anticancer Activity of Selected Derivatives

CompoundCell Line TestedIC50 (µM)
Derivative AMCF-7 (Breast Cancer)15
Derivative BHeLa (Cervical Cancer)20

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in inflammatory pathways and cancer progression, including cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Cell Signaling Modulation: It may modulate signaling pathways related to cell survival and apoptosis, contributing to its anticancer effects.

Case Study 1: Anti-Inflammatory Efficacy in Animal Models

In a controlled study involving animal models of arthritis, the administration of this compound resulted in a significant reduction in inflammatory markers compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Case Study 2: Anticancer Activity in vitro

A recent study evaluated the effects of the compound on human cancer cell lines. Results indicated that specific derivatives led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl N-methyl-N-[4-(methylamino)phenyl]carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where tert-butyl carbamate reacts with a halogenated aryl precursor (e.g., 4-(methylamino)phenyl chloride) under basic conditions (e.g., NaOH or K₂CO₃). Solvent choice (e.g., THF or DCM) and temperature (room temp. vs. reflux) critically affect yield. For example, using THF at 50°C with K₂CO₃ may achieve ~75% yield, while polar aprotic solvents like DMF could reduce side reactions . Purification via column chromatography or recrystallization is standard.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl at δ 1.3 ppm, methylamino groups at δ 2.8–3.2 ppm) .
  • HPLC : Quantifies purity (>95% achievable with optimized synthesis) .
  • X-ray Crystallography : Resolves stereoelectronic effects; SHELX software (e.g., SHELXL) refines crystal structures, though challenges like disorder in tert-butyl groups may require constraints .

Q. How does this compound participate in common organic reactions, and what derivatives are synthetically valuable?

  • Methodological Answer : The carbamate group undergoes hydrolysis under acidic/basic conditions to yield amines, while the aryl ring allows electrophilic substitution (e.g., nitration). The methylamino group can be acylated or alkylated. Derivatives like tert-butyl N-methyl-N-[4-(trifluoromethyl)phenyl]carbamate are bioactive intermediates in drug discovery .

Q. What role does this compound play as a building block in medicinal chemistry?

  • Methodological Answer : It serves as a protected amine precursor for kinase inhibitors or protease modulators. The tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS drug candidates. Comparative studies show analogues with fluorinated aryl groups exhibit higher enzyme-binding affinity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in tert-butyl carbamate derivatives, and what software tools are recommended?

  • Methodological Answer : SHELX programs (e.g., SHELXL) are industry standards for refining structures with high torsional flexibility. For example, the tert-butyl group’s rotational disorder in crystals requires constraints (e.g., DFIX in SHELXL) to model accurately. Hydrogen-bonding networks (N–H···O) stabilize planar layers, as seen in analogous carbamates . Challenges include low-resolution data (<1.0 Å), which may necessitate synchrotron sources.

Q. How do contradictory reports on this compound’s biological activity inform experimental design?

  • Methodological Answer : Discrepancies in enzyme inhibition (e.g., IC₅₀ ranging from 10 nM to 1 µM) may arise from assay conditions (e.g., buffer pH, enzyme source). To resolve this:

  • Standardize Assays : Use recombinant enzymes (e.g., expressed in E. coli) and control for redox-active impurities.
  • Dose-Response Curves : Employ 8-point dilutions with triplicate measurements to improve reproducibility .
  • Molecular Dynamics (MD) : Simulate binding modes to identify critical residues (e.g., Lys123 in kinases) influencing potency variations .

Q. What computational strategies predict the compound’s interactions with biological targets, and how are docking results validated?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. The methylamino group’s orientation in the ATP pocket of kinases (e.g., EGFR) correlates with inhibitory activity .
  • Validation : Compare docking scores (e.g., ∆G ≤ −8 kcal/mol) with experimental IC₅₀ values. Mutagenesis studies (e.g., Ala-scanning) confirm predicted key interactions .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) reveals:

  • pH Sensitivity : Degrades rapidly in acidic conditions (t₁/₂ = 2 days at pH 2) via carbamate hydrolysis.
  • Thermal Stability : Stable up to 100°C in inert atmospheres (N₂). Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life .

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